molecular formula C10H7F2NO B7859634 2-(Difluoromethyl)-4-hydroxyquinoline

2-(Difluoromethyl)-4-hydroxyquinoline

Cat. No. B7859634
M. Wt: 195.16 g/mol
InChI Key: ZIYULGFFGZZLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-hydroxyquinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 2-(Difluoromethyl)-4-hydroxyquinoline derivatives have been synthesized and are recognized for their biological benefits. These derivatives can be prepared efficiently under mild conditions, highlighting their potential in organic synthesis and pharmaceutical applications (Ishida, Kikuchi, & Yamada, 2013).

  • 8-Hydroxyquinoline, a closely related compound, is a versatile ligand in coordination chemistry and has seen a renaissance in synthetic coordination chemistry. It has been applied in creating new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).

  • In the context of Alzheimer's disease, 2-substituted 8-hydroxyquinolines have been proposed for therapeutic use, showcasing the role of these compounds in medicinal chemistry (Kenche et al., 2013).

  • A convenient synthesis method for 2-(F-alkyl)-4-hydroxyquinolines has been developed, demonstrating the compound's significance in the field of fluorine chemistry (Huang Wei‐Yuan, Liu Yan-song, & Long, 1994).

  • Hydroxyquinoline-affixed polyfluorene nanoparticles have been used in multifunctional cancer theranostics applications, indicating the compound's importance in nanotechnology and cancer treatment (Chowdhury et al., 2017).

  • The antimicrobial properties of substituted 4-hydroxyquinolines have been studied, with some showing potent activity against Helicobacter pylori (Khan, Miller, Rainsford, & Zhou, 2013).

properties

IUPAC Name

2-(difluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-5-9(14)6-3-1-2-4-7(6)13-8/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYULGFFGZZLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.